molecular formula C13H9NO2 B11890554 4-(2-Naphthyl)-4-oxazolin-2-one CAS No. 34375-83-2

4-(2-Naphthyl)-4-oxazolin-2-one

Cat. No.: B11890554
CAS No.: 34375-83-2
M. Wt: 211.22 g/mol
InChI Key: CCGBNUKHCLUUFX-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)oxazol-2(3H)-one is a heterocyclic compound that features a naphthalene ring fused to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-naphthylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazolone .

Industrial Production Methods

Industrial production of 4-(Naphthalen-2-yl)oxazol-2(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring .

Scientific Research Applications

4-(Naphthalen-2-yl)oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-yl)oxazol-2(3H)-one
  • 4-(Phenyl)oxazol-2(3H)-one
  • 4-(Biphenyl)oxazol-2(3H)-one

Uniqueness

4-(Naphthalen-2-yl)oxazol-2(3H)-one is unique due to its specific naphthalene substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

34375-83-2

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-naphthalen-2-yl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C13H9NO2/c15-13-14-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,14,15)

InChI Key

CCGBNUKHCLUUFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=COC(=O)N3

Origin of Product

United States

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